molecular formula C9H18N2 B1393262 2-Methyl-2,8-diazaspiro[4.5]decane CAS No. 1061873-16-2

2-Methyl-2,8-diazaspiro[4.5]decane

Cat. No.: B1393262
CAS No.: 1061873-16-2
M. Wt: 154.25 g/mol
InChI Key: SEXCXAIQIMWSBF-UHFFFAOYSA-N
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Description

2-Methyl-2,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C9H18N2 and its molecular weight is 154.25 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Methyl-2,8-diazaspiro[4.5]decane plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . The compound’s interaction with RIPK1 inhibits its activity, thereby preventing necroptosis. Additionally, this compound interacts with other biomolecules, such as mixed lineage kinase domain-like protein (MLKL), further influencing necroptosis pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in U937 cells, a model for necroptosis, the compound exhibited significant anti-necroptotic effects . This indicates that this compound can modulate cell death pathways, potentially offering therapeutic benefits in conditions where necroptosis is detrimental.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with key biomolecules. By binding to RIPK1, the compound inhibits its kinase activity, preventing the downstream signaling that leads to necroptosis . This inhibition is crucial in modulating cell death and inflammation. Additionally, this compound may influence gene expression by altering the activity of transcription factors involved in necroptosis pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, maintaining its inhibitory effects on RIPK1 over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits necroptosis without causing significant toxicity . At higher doses, there may be threshold effects, leading to potential toxic or adverse effects. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate necroptosis and other cellular processes. The compound’s inhibition of RIPK1 affects the metabolic flux of necroptosis pathways, altering the levels of metabolites involved in cell death and inflammation . Understanding these metabolic interactions is essential for developing targeted therapies.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of this compound are crucial for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with RIPK1 and other biomolecules, ensuring its inhibitory effects on necroptosis pathways.

Properties

IUPAC Name

2-methyl-2,8-diazaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11-7-4-9(8-11)2-5-10-6-3-9/h10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXCXAIQIMWSBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1)CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801298157
Record name 2-Methyl-2,8-diazaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1061873-16-2
Record name 2-Methyl-2,8-diazaspiro[4.5]decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1061873-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2,8-diazaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2,8-diazaspiro[4.5]decane
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Reactant of Route 6
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